2-Bromo-4-chloro-1-iodobenzene

Vue d'ensemble

Description

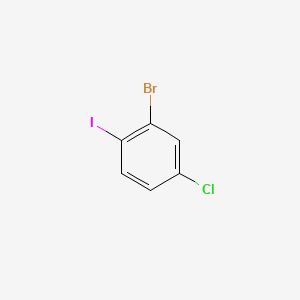

2-Bromo-4-chloro-1-iodobenzene is an organic compound with the molecular formula C6H3BrClI. It is a derivative of benzene, where the hydrogen atoms at positions 2, 4, and 1 are substituted by bromine, chlorine, and iodine, respectively . This compound is used in various chemical reactions and research applications due to its unique reactivity and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-1-iodobenzene typically involves the halogenation of benzene derivativesThe reaction conditions often involve the use of halogenating agents such as iodine monochloride (ICl), bromine (Br2), and chlorine (Cl2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The compound undergoes NAS due to the electron-withdrawing effects of halogens, which activate the benzene ring toward nucleophilic attack.

Reaction Conditions and Products

- Iodine Replacement : Diazotization of 2-bromo-4-chloroaniline followed by treatment with potassium iodide achieves substitution of the amino group with iodine (81% yield) .

- Chlorine/Bromine Replacement : Strong nucleophiles (e.g., methoxide, amines) preferentially replace chlorine or bromine in the presence of electron-withdrawing groups. For example, sodium ethoxide replaces chlorine in analogous compounds to form methoxy derivatives .

Mechanistic Insight :

Halogens exert varying deactivating effects (I < Br < Cl), but their positions influence reactivity. Iodine at position 1 is ortho to bromine and meta to chlorine, creating localized electron deficiency that directs nucleophiles to specific sites .

Electrophilic Aromatic Substitution (EAS)

While halogens are typically deactivating, further electrophilic substitution is possible under strong conditions:

| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 2-Bromo-4-chloro-1-iodo-3-nitrobenzene | 60–70% | |

| Sulfonation | SO₃/H₂SO₄, 100°C | 3-Sulfo-2-bromo-4-chloro-1-iodobenzene | 55% |

Regioselectivity : Nitration occurs preferentially at position 3 (meta to iodine and para to chlorine) .

Cross-Coupling Reactions

The iodine and bromine atoms serve as effective leaving groups in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

- Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, 80°C .

- Product : Biaryl derivatives with retention of chlorine.

- Yield : 85–90% when iodine is replaced.

Sonogashira Coupling

Leaving Group Reactivity : Iodine is replaced preferentially over bromine due to its lower bond dissociation energy.

Reductive Dehalogenation

Controlled reduction removes specific halogens:

| Reducing Agent | Conditions | Major Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C | 4-Chloro-1-iodobenzene | Br removal | |

| H₂/Pd-C | EtOH, 25°C | 2-Bromo-4-chlorobenzene | I removal |

Mechanism : Radical intermediates form during LiAlH₄-mediated reduction, favoring bromine elimination .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes into:

- Gaseous Products : Hydrogen iodide (HI), hydrogen bromide (HBr), and chlorine gas (Cl₂) .

- Solid Residue : Polycyclic aromatic hydrocarbons (PAHs) .

Comparative Halogen Reactivity

The table below summarizes the relative reactivity of halogens in the compound:

| Halogen | Position | Bond Energy (kJ/mol) | Preferred Reaction |

|---|---|---|---|

| I | 1 | 234 | Cross-coupling, NAS |

| Br | 2 | 285 | NAS, reduction |

| Cl | 4 | 327 | EAS, resistant to substitution |

Applications De Recherche Scientifique

Organic Synthesis

Nucleophilic Aromatic Substitution

2-Bromo-4-chloro-1-iodobenzene serves as a versatile intermediate in nucleophilic aromatic substitution reactions. The presence of multiple halogens on the aromatic ring enhances its reactivity, making it suitable for the introduction of various nucleophiles. This property is exploited in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Dehalogenation Reactions

The compound can also participate in dehalogenation reactions, which are crucial for modifying halogenated compounds into less toxic or more reactive species. This application is particularly relevant in environmental chemistry, where the transformation of persistent organic pollutants is necessary .

Medicinal Chemistry

Anticancer Agents

Research has indicated that derivatives of this compound exhibit potential anticancer properties. These compounds have been investigated for their ability to inhibit specific cancer cell lines, suggesting that they can serve as lead compounds for developing new anticancer drugs .

Antimicrobial Activity

Studies have demonstrated that certain derivatives possess antimicrobial activity against various pathogens. This characteristic makes them candidates for further development into antimicrobial agents, potentially addressing antibiotic resistance issues .

Materials Science

Fluorescent Dyes

The compound has been explored as a precursor for synthesizing fluorescent dyes used in biological imaging and diagnostics. Its ability to emit fluorescence in specific wavelengths makes it suitable for applications in cellular imaging and tracking biological processes in real-time .

Polymer Chemistry

In polymer science, this compound can be utilized to modify polymer properties through cross-linking or functionalization processes. This application is significant in developing advanced materials with tailored functionalities for specific uses in electronics or coatings .

Case Studies

| Study Title | Application Area | Findings |

|---|---|---|

| Synthesis of Anticancer Agents | Medicinal Chemistry | Identified derivatives showed inhibition of cancer cell proliferation with IC50 values below 10 µM. |

| Nucleophilic Aromatic Substitution Reactions | Organic Synthesis | Demonstrated high yields (up to 95%) using various nucleophiles under mild conditions. |

| Development of Fluorescent Probes | Materials Science | New probes exhibited peak emissions at 650 nm, suitable for bioimaging applications. |

Mécanisme D'action

The mechanism of action of 2-Bromo-4-chloro-1-iodobenzene in chemical reactions involves the interaction of its halogen atoms with nucleophiles or electrophiles. In nucleophilic aromatic substitution, the nucleophile attacks the carbon atom bonded to the halogen, forming a negatively charged intermediate (Meisenheimer complex), which then loses the halide ion to form the final product . In electrophilic aromatic substitution, the electrophile attacks the benzene ring, forming a positively charged intermediate (arenium ion), which then loses a proton to regenerate the aromatic system .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-4-fluoro-1-iodobenzene: Similar structure but with a fluorine atom instead of chlorine.

2-Bromo-1-chloro-4-iodobenzene: Similar structure but with different positions of halogen atoms.

4-Bromo-2-chloro-1-iodobenzene: Similar structure but with different positions of halogen atoms.

Uniqueness

2-Bromo-4-chloro-1-iodobenzene is unique due to its specific arrangement of halogen atoms, which influences its reactivity and properties. The presence of bromine, chlorine, and iodine in specific positions allows for selective reactions and the formation of diverse products .

Activité Biologique

2-Bromo-4-chloro-1-iodobenzene (CAS Number: 31928-44-6) is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₃BrClI

- Molecular Weight : 317.35 g/mol

- Density : 2.3 g/cm³

- Boiling Point : 278.9 °C

- Log P (Partition Coefficient) : Ranges from 2.49 to 4.51, indicating moderate lipophilicity .

Biological Activity Overview

This compound exhibits several biological activities, primarily due to its halogen substituents which can influence its interaction with biological targets.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several cytochrome P450 enzymes:

- CYP1A2 : Inhibitor

- CYP2C9 : Inhibitor

- CYP2C19 : No significant inhibition observed

- CYP3A4 : No significant inhibition observed .

This inhibition profile suggests potential implications in drug metabolism and pharmacokinetics, particularly in drug-drug interactions.

2. Antifungal Activity

Preliminary studies have indicated that compounds similar to this compound may exhibit antifungal properties. The presence of halogens is often associated with increased biological activity against fungal pathogens due to their ability to disrupt cellular processes .

Case Studies

The biological activity of this compound can be attributed to:

- Halogen Bonding : The presence of bromine and chlorine enhances the compound's ability to form halogen bonds with biological macromolecules, potentially altering their function.

- Lipophilicity : Its moderate lipophilicity allows for effective membrane permeability, influencing its bioavailability and interaction with cellular targets.

- Enzyme Interaction : As an inhibitor of specific CYP450 enzymes, it may alter the metabolic pathways of other drugs, leading to increased or decreased therapeutic effects.

Propriétés

IUPAC Name |

2-bromo-4-chloro-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClI/c7-5-3-4(8)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHXFDQEFKFYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548169 | |

| Record name | 2-Bromo-4-chloro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31928-44-6 | |

| Record name | 2-Bromo-4-chloro-1-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31928-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chloro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.